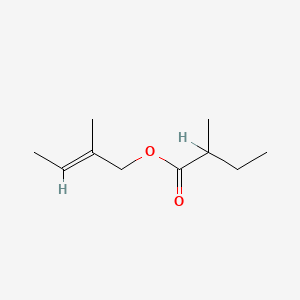

2-Methylbut-2-enyl 2-methylbutyrate

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

84696-85-5 |

|---|---|

Molecular Formula |

C10H18O2 |

Molecular Weight |

170.25 g/mol |

IUPAC Name |

[(E)-2-methylbut-2-enyl] 2-methylbutanoate |

InChI |

InChI=1S/C10H18O2/c1-5-8(3)7-12-10(11)9(4)6-2/h5,9H,6-7H2,1-4H3/b8-5+ |

InChI Key |

NLADHFLYQUEJGQ-VMPITWQZSA-N |

Isomeric SMILES |

CCC(C)C(=O)OC/C(=C/C)/C |

Canonical SMILES |

CCC(C)C(=O)OCC(=CC)C |

Origin of Product |

United States |

Synthesis and Chemical Derivatization Methodologies

Established Synthetic Pathways for 2-Methylbut-2-enyl 2-methylbutyrate (B1264701)

The primary methods for synthesizing 2-methylbut-2-enyl 2-methylbutyrate involve direct esterification, which can be achieved through conventional chemical catalysis or by leveraging the specificity of biological catalysts.

Biocatalytic methods, particularly those employing lipases, offer a green and highly selective alternative to traditional chemical synthesis. Lipases can catalyze esterification reactions under mild conditions, often with high regioselectivity and enantioselectivity. For the synthesis of compounds structurally similar to this compound, various lipases have demonstrated significant efficacy. researchgate.netresearchgate.net

Enzymes such as immobilized lipase (B570770) from Rhizomucor miehei (Lipozyme IM 20), and lipases from Aspergillus niger, Candida antarctica (CALB), and Thermomyces lanuginosus are effective catalysts. researchgate.netresearchgate.net These enzymatic reactions are typically performed in organic solvents to minimize water-dependent side reactions like hydrolysis. The synthesis of 3-methylbut-2-enyl butanoate, an ester with a similar prenyl group, has been successfully demonstrated through biocatalytic routes, underscoring the viability of this approach for the target compound. researchgate.net

| Lipase Source | Substrates | Product | Key Findings | Reference |

| Rhizomucor miehei (immobilized) | (R,S)-2-methylbutanoic acid, Methanol | (S)-2-methylbutanoic acid methyl ester | Exhibited high enzymatic activity and enantioselectivity. | researchgate.net |

| Aspergillus niger | (R,S)-2-methylbutanoic acid, Methanol | (S)-2-methylbutanoic acid methyl ester | Selected for high activity and enantioselectivity. | researchgate.net |

| Candida antarctica B (immobilized) | (R,S)-2-methylbutyric acid, Pentanol | (R)-pentyl 2-methylbutyrate | Achieved ~40% conversion and >90% enantiomeric excess (ee) in 2 hours. | researchgate.net |

| Thermomyces lanuginosus | (R,S)-2-methylbutyric acid, Pentanol | (R)-pentyl 2-methylbutyrate | Resulted in ~18% conversion and >91% ee. | researchgate.net |

| Candida rugosa | (R,S)-2-methylbutyric acid, Pentanol | (S)-pentyl 2-methylbutyrate | Produced the (S)-enantiomer with ~34% conversion and 75% ee. | researchgate.net |

| Aspergillus fumigatus | Vinyl butyrate, Methanol | Methyl butyrate | Achieved 86% yield via transesterification. | sigmaaldrich.comnih.gov |

Precursor Synthesis and Isomerization Strategies (e.g., 2-Methylbut-2-ene)

The availability and synthesis of high-purity precursors are critical for the efficient production of the final ester. The key precursors are 2-methylbut-2-en-1-ol (B1195496) and 2-methylbutyric acid.

2-Methylbutyric Acid: Racemic 2-methylbutanoic acid can be synthesized via a Grignard reaction involving 2-chlorobutane (B165301) and carbon dioxide. wikipedia.org Enantiomerically pure forms can be obtained through the asymmetric hydrogenation of tiglic acid using a ruthenium-BINAP catalyst. wikipedia.org This acid naturally occurs in two enantiomeric forms: (R)-2-methylbutanoic acid is found in cocoa beans, while the (S)-enantiomer is present in fruits like apples and apricots. wikipedia.org

2-Methylbut-2-en-1-ol: This unsaturated alcohol is a crucial precursor. It can be prepared through the reduction of 2-methylbut-2-enal. foodb.ca

2-Methylbut-2-ene (Isoamylene): This related C5 olefin is a significant industrial chemical. It is commonly produced by the dehydration of tert-amyl alcohol (2-methyl-2-butanol) in the presence of an acid catalyst like p-toluenesulfonic acid or sulfuric acid. chemicalbook.comprepchem.com Another major industrial route is through deep catalytic cracking (DCC) of vacuum gas oil. google.comgoogleapis.com Furthermore, methods exist for the isomerization of other C5 olefin mixtures to enrich the concentration of the desired 2-methylbut-2-ene isomer. google.comgoogleapis.com

Optimization of Synthetic Conditions for Yield and Purity

Maximizing the yield and purity of this compound requires careful optimization of reaction parameters for both chemical and biocatalytic methods. ontosight.ai

For acid-catalyzed esterification, key variables include the molar ratio of alcohol to acid, catalyst concentration, reaction temperature, and the efficiency of water removal. In biocatalytic synthesis, parameters such as the choice of solvent, temperature, enzyme concentration (loading), substrate molar ratio, and agitation speed are crucial for achieving high conversion rates and yields. researchgate.net For instance, in the synthesis of methyl butyrate, a maximum yield of 86% was achieved at 40°C after 16 hours with a specific lipase concentration. sigmaaldrich.comnih.gov Similarly, for cetyl caprate synthesis, a 91.9% yield was obtained by optimizing temperature, enzyme loading, molar ratio, and stirring speed. researchgate.net

| Ester Product | Catalysis Type | Optimized Parameter | Optimal Value/Condition | Result | Reference |

| Methyl Butyrate | Enzymatic (Lipase) | Molar Ratio (Vinyl Butyrate:Methanol) | 2:2 | Optimum for synthesis | sigmaaldrich.comnih.gov |

| Methyl Butyrate | Enzymatic (Lipase) | Incubation Temperature | 40°C | Maximum yield | sigmaaldrich.comnih.gov |

| Methyl Butyrate | Enzymatic (Lipase) | Reaction Time | 16 hours | Maximum yield | sigmaaldrich.comnih.gov |

| Methyl Butyrate | Enzymatic (Lipase) | Enzyme Concentration | 30 µg/ml | 86% yield | sigmaaldrich.comnih.gov |

| Octyl Acetate | Enzymatic (Lipase) | Molar Ratio (Octanol in Vinyl Acetate) | 2 M | 92.35% conversion | researchgate.net |

| Octyl Acetate | Enzymatic (Lipase) | Reaction Time | 12 hours | 92.35% conversion | researchgate.net |

| Cetyl Caprate | Enzymatic (Lipase) | Temperature | 50°C | 91.9% yield | researchgate.net |

| Cetyl Caprate | Enzymatic (Lipase) | Enzyme Loading | 3% | 91.9% yield | researchgate.net |

Chemoenzymatic Synthesis of Stereoisomers of this compound

The presence of a chiral center in the 2-methylbutyrate moiety means that this compound can exist as different stereoisomers. Chemoenzymatic strategies provide a powerful toolkit for the synthesis of specific, enantiomerically pure stereoisomers. This is often achieved through the kinetic resolution of a racemic precursor, typically the 2-methylbutyric acid or its simple ester derivative.

For example, various immobilized lipases can selectively esterify one enantiomer from a racemic mixture of (R,S)-2-methylbutyric acid, allowing for the separation of the resulting ester and the unreacted acid enantiomer. researchgate.net Lipase from Candida antarctica B shows a preference for the (R)-enantiomer, while lipase from Candida rugosa preferentially reacts with the (S)-enantiomer. researchgate.net

A more complex, multi-step chemoenzymatic approach can be envisioned based on methodologies developed for similar structurally complex molecules like ethyl 2,3-dihydroxy-2-methylbutyrate. semanticscholar.org Such a process could involve:

Initial synthesis of a racemic precursor.

Enzymatic kinetic resolution, where an enzyme selectively modifies one enantiomer. For instance, lipase B from Candida antarctica (CAL-B) can be used for selective acetylation.

Separation of the modified and unmodified enantiomers.

Further chemical modification, such as epimerization of an undesired stereocenter, to convert it into a different, desired stereoisomer. semanticscholar.org

This stereodivergent approach allows for the potential conversion of a single racemic mixture into multiple, distinct, and pure stereoisomers of the target molecule. semanticscholar.org

Biosynthesis and Metabolic Pathways

Branched-Chain Amino Acid Catabolism as Precursor Pathways

The carbon skeletons for both the alcohol and acyl moieties of many esters, including 2-Methylbut-2-enyl 2-methylbutyrate (B1264701), are often derived from the breakdown, or catabolism, of branched-chain amino acids (BCAAs). nih.gov In plants, the amino acids leucine (B10760876), isoleucine, and valine are key starting points for a diverse array of volatile compounds. nih.govnih.gov

The amino acid L-isoleucine is a primary precursor for the 2-methylbutanoate moiety of the target ester. In plants like the apple (Malus domestica), the catabolism of isoleucine generates 2-methylbutyryl-CoA, a key intermediate. nih.gov This process involves a series of enzymatic steps that effectively convert the amino acid into a reactive acyl-CoA molecule, primed for esterification. While the direct conversion of L-isoleucine to the 2-methylbut-2-enyl alcohol moiety is less commonly detailed, the underlying branched-chain amino acid catabolic pathways provide the foundational carbon structures for a variety of volatile alcohols.

The biosynthesis of 2-methylbutanoic acid, the acid portion of the ester, is a well-studied process. wikipedia.org It originates from the catabolism of isoleucine. nih.gov Key enzymes in this pathway include branched-chain aminotransferases (BCATs), which remove the amino group from isoleucine to form α-keto-β-methylvalerate. pnas.org This α-keto acid is then decarboxylated and oxidized to yield 2-methylbutyryl-CoA. This activated form can then be a substrate for alcohol acyltransferases (AATs), the enzymes responsible for the final esterification step. nih.gov

| Step | Substrate | Enzyme | Product |

|---|---|---|---|

| 1 | L-Isoleucine | Branched-chain aminotransferase (BCAT) | α-keto-β-methylvalerate |

| 2 | α-keto-β-methylvalerate | Branched-chain α-keto acid dehydrogenase complex | 2-methylbutyryl-CoA |

Alternative Biosynthetic Routes to 2-Methylbutanoate Moieties (e.g., Citramalate (B1227619) Synthase Pathway in Apples)

Recent research in apples has uncovered an alternative pathway for the biosynthesis of 2-methylbutanoate moieties that does not rely on the canonical threonine-dependent pathway for isoleucine synthesis. canada.canih.govpnas.org This pathway is initiated by the enzyme citramalate synthase (CMS), which condenses pyruvate (B1213749) and acetyl-CoA to form citramalate. canada.canih.govpnas.org This pathway can then lead to the formation of α-ketobutyrate, a precursor to isoleucine and, consequently, 2-methylbutanoate. pnas.orgpnas.org This citramalate pathway provides a route for the synthesis of branched-chain esters that bypasses the typical feedback regulation of isoleucine biosynthesis, potentially allowing for higher levels of these flavor compounds to be produced during fruit ripening. canada.canih.govpnas.org Studies have shown that apple lines with less active forms of citramalate synthase produce significantly lower amounts of 2-methylbutanol and 2-methylbutanoate esters. canada.canih.govpnas.org

Stereochemical Aspects of 2-Methylbut-2-enyl 2-methylbutyrate Biosynthesis

The presence of a chiral center in the 2-methylbutyrate moiety means that this compound can exist as two different stereoisomers, or enantiomers (R and S forms). The specific enantiomer produced can have a significant impact on the perceived aroma.

The enzymes responsible for the final esterification step, alcohol acyltransferases (AATs), can exhibit stereoselectivity. This means they may preferentially catalyze the reaction with one enantiomer of the 2-methylbutyrate precursor over the other. The resolution of 2-methylbutyric acid is challenging due to the small steric difference between the methyl and ethyl groups attached to the chiral carbon, but enzymes like lipases have been shown to perform enantioselective synthesis of (S)-2-methylbutanoic acid methyl ester. researchgate.net This enzymatic selectivity is a key factor in determining the final enantiomeric composition of the ester in a biological system.

The enantiomeric ratio of volatile esters can vary significantly between different fruits and even between different varieties of the same fruit. acs.org For example, in passion fruits, the enantiomeric composition of various esters of secondary alcohols was found to differ between purple and yellow varieties. acs.org Similarly, the enantiomeric distribution of key volatile compounds in citrus essential oils can be used to distinguish between different species and even geographical origins. researchgate.net In the case of 2-methylbutanoic acid, the (S)-enantiomer is found in many fruits like apples and apricots. wikipedia.org The specific enzymatic machinery present in a particular plant tissue will ultimately dictate the enantiomeric ratio of this compound, contributing to the unique aroma profile of that organism.

| Enantiomer | Natural Occurrence |

|---|---|

| (S)-2-methylbutanoic acid | Apples, Apricots |

| (R)-2-methylbutanoic acid | Cocoa beans |

Regulation of Biosynthesis under Environmental and Developmental Conditions (e.g., Controlled Atmosphere Storage)

The commercial storage of fruits, particularly apples, often employs controlled atmosphere (CA) conditions—low oxygen (O₂), high carbon dioxide (CO₂), and low temperatures—to extend shelf life by slowing down ripening processes and metabolic activity. wur.nlnih.gov These conditions significantly impact the biosynthesis of volatile compounds, including esters like this compound.

Research on apple aroma volatiles has shown that CA storage generally suppresses the production of many esters. oup.comresearchgate.net The low oxygen levels inhibit the activity of key enzymes involved in ester biosynthesis, such as alcohol acyltransferase (AAT), which catalyzes the final step of ester formation. oup.com While hypoxic conditions can promote the synthesis of ethanol, they tend to inhibit the formation of other alcohols and their corresponding esters. thegoodscentscompany.com

The regulation is a complex interplay of gas concentrations and temperature. Lower temperatures themselves inhibit the production of certain esters. nih.gov Therefore, the combined effect of low O₂, high CO₂, and low temperature in CA storage creates an environment that is not conducive to the active biosynthesis of this compound, preserving the fruit in a less ripe state with a less developed aroma profile. nih.gov

| Storage Condition | Effect on Key Biosynthetic Factors | Impact on this compound Biosynthesis |

| Low Oxygen (O₂) | Reduced activity of alcohol acyltransferase (AAT); Inhibition of alcohol precursor synthesis (excluding ethanol). oup.comthegoodscentscompany.com | Suppressed |

| High Carbon Dioxide (CO₂) | Reduced production of various esters and their alcohol precursors. researchgate.net | Suppressed |

| Low Temperature | General inhibition of enzymatic reactions, including those for ester production. nih.gov | Suppressed |

Comparative Biosynthetic Analysis Across Different Biological Systems (e.g., Plants, Fungi, Bacteria)

The biosynthesis of this compound is not exclusively a plant-based process, as its precursors are known to be produced in other biological systems. However, the complete ester is most commonly associated with plants.

Plants: In plants, particularly fruits like apples, the biosynthesis of the 2-methylbutyric acid moiety is derived from the catabolism of the amino acid isoleucine. researchgate.net The alcohol component, 2-methylbut-2-en-1-ol (B1195496) (also known as prenol), is a product of the isoprenoid pathway. nih.gov The final step is the esterification of 2-methylbut-2-en-1-ol with 2-methylbutyryl-CoA, a reaction catalyzed by an alcohol acyltransferase (AAT). The formation of such prenyl esters is a known process in plants, contributing to their diverse array of secondary metabolites. oup.com

Fungi: While there is no direct evidence of this compound biosynthesis in fungi, the production of its precursors is plausible. Fungi are known to produce a vast array of secondary metabolites, and some species can synthesize 2-methylbutyric acid. nih.gov For instance, it is produced from the amino acid leucine during nutrient starvation in some bacteria, a process that could have parallels in fungal metabolism. nih.gov The biosynthesis of the prenol moiety is also possible through the well-established mevalonate (B85504) pathway in fungi. However, the specific esterification to form this compound has not been documented. Fungal secondary metabolism is often organized in biosynthetic gene clusters, which could potentially contain the necessary enzymes for such a synthesis.

Bacteria: Similar to fungi, the direct synthesis of this compound in bacteria is not well-documented. However, various anaerobic bacteria, particularly those found in the rumen, can synthesize isoleucine from 2-methylbutyric acid, indicating their ability to produce this acid precursor. Some bacteria are also capable of producing 2-methylbutyric acid as a metabolic byproduct. nih.gov The isoprenoid pathway, which produces the prenol precursor, is also present in bacteria. The synthesis of ethylene (B1197577) from methionine in some bacteria proceeds through the intermediate 4-methylthio-2-oxobutanoate, highlighting the diverse metabolic capabilities within this kingdom that could potentially be harnessed for the production of the necessary precursors.

| Biological System | 2-methylbutyric acid Biosynthesis | 2-methylbut-2-en-1-ol Biosynthesis | Esterification to this compound |

| Plants | From isoleucine catabolism. researchgate.net | Via the isoprenoid pathway. nih.gov | Documented, catalyzed by alcohol acyltransferase (AAT). oup.com |

| Fungi | Plausible, with some species known to produce it. nih.gov | Possible via the mevalonate pathway. | Not documented. |

| Bacteria | Documented in some anaerobic and other bacteria. nih.gov | Possible via the isoprenoid pathway. | Not documented. |

Occurrence in the Plant Kingdom: Specific Genera and Species

The presence of this ester is not widespread, but investigations into the volatile metabolomes of several plant species have identified either the compound itself or its immediate precursors and structural isomers.

Malus domestica (Apple) as a Natural Source

The specific compound this compound has not been reported as a volatile constituent of Malus domestica. However, apple volatilomes are rich in a variety of other esters, including those containing the 2-methylbutyrate moiety. Esters are crucial to the characteristic aroma of apples, with their composition varying significantly between cultivars. researchgate.net Studies on cultivars like 'Golden Delicious' have identified numerous related compounds, demonstrating the apple's enzymatic capacity to produce complex esters. capes.gov.brjfda-online.com For example, hexyl 2-methylbutyrate has been identified in 'Golden Delicious' apples. jfda-online.com Furthermore, esters of unsaturated alcohols, such as 3-methylbut-2-enyl hexanoate and 2-methylbut-3-enyl acetate, have also been detected in apple peels, indicating that the necessary biosynthetic pathways for creating such compounds exist within the fruit. researchgate.netnih.gov

**Table 1: Related Volatile Esters Identified in *Malus domestica***

| Compound Name | Cultivar(s) |

|---|---|

| Hexyl 2-methylbutyrate | Golden Delicious jfda-online.com |

| 2-Methylbutyl acetate | Golden Delicious, Royal Gala jfda-online.comnih.gov |

| Butyl acetate | Golden Delicious, Royal Gala jfda-online.comnih.gov |

| Hexyl acetate | Golden Delicious, Royal Gala jfda-online.comnih.gov |

| 3-Methylbut-2-enyl hexanoate | General Apple Peels researchgate.net |

Humulus lupulus (Hops) and Aromatic Profile Contributions

While this compound is not a commonly reported aroma compound in hops, its molecular precursors are key contributors to hop aroma. The acid portion, 2-methylbutyric acid, is a well-known odorant in various hop varieties, contributing cheesy and fruity notes. nih.gov The alcohol portion, 2-methyl-2-buten-1-ol (also known as tiglic alcohol), has also been reported as a volatile constituent in Humulus lupulus. nih.gov

**Table 2: Precursors and Analogs of this compound in *Humulus lupulus***

| Compound Name | Type | Aroma Contribution |

|---|---|---|

| 2-Methylbutyric acid | Precursor (Acid) | Sour, sweat, fruity, cheesy nih.gov |

| 2-Methyl-2-buten-1-ol | Precursor (Alcohol) | Not specified |

| 2-Methylbutyl 2-methylbutyrate | Saturated Analog | Fruity, apple-like cymitquimica.comebi.ac.uk |

| Ethyl 2-methylbutanoate | Related Ester | Fruity nih.gov |

Morinda citrifolia (Noni Fruit) Volatile Metabolome

Research into the volatile compounds of noni fruit has provided the most significant findings regarding this class of esters. During the ripening and fermentation of Hawaiian noni, a series of novel 3-methyl-2/3-butenyl esters were identified. researchgate.netresearchgate.net These compounds constitute a large percentage of the volatiles released by the fully ripe and fermented fruit. researchgate.net While the specific ester this compound was not explicitly named, the confirmed presence of its core alcohol structure (as 3-methyl-2-butenyl esters) is a strong indication of its potential presence. The study confirmed the identity of these novel esters through the chemical synthesis of reference compounds. researchgate.net

The volatile profile of noni is complex, characterized by a shift from high concentrations of hexanoic and octanoic acids in ripe fruit to a more ester-rich profile during fermentation. nih.govneist.res.in This process, which mitigates the pungent "cheesy" odor of the fresh fruit, sees the formation of compounds like methyl hexanoate, methyl octanoate, and the aforementioned novel butenyl esters. nih.govneist.res.in

**Table 3: Key Volatile Compound Classes in *Morinda citrifolia***

| Compound Class / Name | Stage of Occurrence | Significance |

|---|---|---|

| Hexanoic and Octanoic Acids | Ripe Fruit | Major constituents, responsible for pungent odor. nih.gov |

| 3-Methyl-2/3-butenyl esters | Ripe and Fermented | Novel compounds forming a large percentage of volatiles. researchgate.netresearchgate.net |

| Methyl hexanoate & Methyl octanoate | Fermented | Key odorants contributing to a less pungent aroma. neist.res.in |

| Ethyl 2-methylbutyrate | Fermented | Newly formed volatile during fermentation. neist.res.in |

Theobroma grandiflorum (Cupuacu) Ripening Volatilome

The volatile profile of cupuacu, a relative of cacao, is dominated by esters and terpenes, which create its characteristic strong and pleasant fragrance. However, this compound has not been identified in the cupuacu volatilome. The primary esters reported are ethyl butanoate and ethyl hexanoate, along with the terpene alcohol linalool. researchgate.net

A recent 2024 study on the ripening process of copoazu (an alternative name for cupuacu) identified several potential biomarkers, including the saturated analog 2-methylbutyl butanoate. researchgate.net This finding indicates the presence of the 2-methylbutyrate precursor and the enzymatic pathways for esterification, though not with the specific unsaturated alcohol required to form this compound.

Related Esters in Other Plant Species (e.g., Artemisia annua, Nicotiana attenuata)

Investigations into other plant species reveal the existence of structurally related, but distinct, esters.

Artemisia annua : This plant is known to produce a wide array of terpenoids. While one study identified artemisyl 2-methylbutanoate, the alcohol moiety in this case, artemisinic alcohol, is a complex sesquiterpenoid structure and not the simple 2-methylbut-2-en-1-ol. neist.res.in

Nicotiana attenuata : In response to damage, this plant releases a variety of green leaf volatiles. Among them, the compound [(Z)-hex-3-enyl] (Z)-2-methylbut-2-enoate has been identified. This ester is structurally interesting as its acid portion, (Z)-2-methylbut-2-enoate (angelate), is an isomer of 2-methylbutyrate. This highlights the diversity of branched-chain esters that plants can synthesize from common metabolic precursors.

Presence in Microbial Systems (e.g., Fermented Beverages with Shiitake and B. subtilis)

The direct synthesis of this compound has not been documented in microbial fermentation systems involving shiitake mushrooms or Bacillus subtilis. However, these microbes actively process the precursor acid, 2-methylbutanoic acid.

Bacillus subtilis : This bacterium can utilize 2-methylbutyrate as a primer for the synthesis of anteiso fatty acids. Mutants of B. subtilis are capable of using both (S) and (R) enantiomers of the acid for this purpose, demonstrating a specific metabolic pathway for this compound.

Shiitake Mushroom Fermentation : In beverages fermented with shiitake (Lentinula edodes), the formation of simple esters from available precursors is common. Studies have shown the production of methyl 2-methylbutanoate, where the mushroom esterifies the precursor 2-methylbutanoic acid. This demonstrates the capacity for ester formation, although the production of more complex esters like this compound has not been observed.

Table 4: Metabolism of 2-Methylbutyrate and its Esters in Microbial Systems

| Organism / System | Compound | Role / Product |

|---|---|---|

| Bacillus subtilis | 2-Methylbutanoic acid | Primer for anteiso fatty acid synthesis. |

| Shiitake Fermentation | Methyl 2-methylbutanoate | Aroma compound produced via esterification. |

Research Findings on this compound Remain Specific

While general principles govern how factors like cultivar type, ripeness at harvest, soil conditions, and storage temperatures impact the volatile profiles of produce, detailed studies on how these variables specifically affect the concentration and presence of this compound have not been published. Scientific investigations tend to focus on broader classes of compounds or on those with well-established, significant impacts on the sensory characteristics of major commercial crops.

Therefore, a detailed analysis, including data tables and specific research findings on how cultivation and post-harvest handling influence the profile of this compound, cannot be provided at this time due to a lack of specific scientific studies on this particular chemical compound.

Role as Volatile Organic Compounds (VOCs) in Plant-Environment Interactions

As a VOC, this compound is part of a complex chemical language that plants use to interact with their surroundings. These volatile signals are crucial for a plant's survival, reproduction, and defense.

The aroma of a plant, whether from its fruit or flowers, is a complex bouquet of various volatile compounds, and this compound can be a key contributor.

Fruit Ripening: During the ripening of many fruits, a cascade of biochemical changes occurs, leading to the production of a diverse array of esters. These esters, including derivatives of 2-methylbutyric acid, are responsible for the characteristic sweet and fruity aromas that signal maturity. For instance, in strawberries, the biosynthesis of short-chain esters is a critical step in developing their final flavor profile. oup.com The expression of specific enzymes, such as alcohol acyltransferases (AATs), increases significantly during ripening, catalyzing the formation of these volatile esters. oup.com While the direct presence of this compound in all fruits is not universally documented, its structural analogs, like methyl 2-methylbutyrate and 2-methylbutyl 2-methylbutyrate, are found in fruits such as apples, oranges, melons, and strawberries, contributing to their juicy and ripe scent profiles. perfumerflavorist.comnih.gov

Floral Scents: The fragrance of flowers is a vital tool for attracting pollinators. This scent is composed of a complex mixture of low molecular weight volatile compounds. Esters related to 2-methylbutyric acid are known to be part of these floral bouquets. For example, various esters, including those with a 2-methylbutyrate moiety, have been identified in the floral scents of different plant species, playing a role in attracting specific pollinators. researchgate.net

Plants release VOCs to communicate with other organisms, a process in which compounds like this compound and its analogs can play a significant role.

Plant-Herbivore Interactions: The release of specific VOCs can act as a defense mechanism against herbivores. When a plant is damaged by an insect, it can release a blend of volatiles that may repel the herbivore or, conversely, attract predators and parasitoids of the herbivore, a phenomenon known as indirect defense. usp.br The specific composition of this volatile blend, which can include various esters, provides detailed information to the receiving organisms. nih.gov

Plant-Microbe Interactions: The chemical dialogue between plants and microbes is essential for plant health and growth. Fungi, for example, can emit VOCs that influence plant development. Studies have shown that certain fungal VOCs, such as 2-methyl-butanal and 3-methyl-butanal, can promote plant growth by influencing phytohormone pathways, particularly those related to auxin. nih.gov This highlights the potential for structurally similar compounds like this compound to be involved in these complex below-ground interactions.

Impact on Sensory Perception in Natural Products

The presence of this compound and related esters significantly influences the flavor and aroma of various natural products, making them crucial in the food and fragrance industries.

The stereochemistry of a volatile compound can dramatically affect its perceived scent and potency.

Enantiomeric Differences: While specific data on the enantiomers of this compound are limited, research on related chiral compounds demonstrates the importance of stereoisomerism in sensory perception. Different enantiomers of a volatile compound can have distinct odors or varying odor thresholds. For instance, the (S)- and (R)-enantiomers of a compound can be perceived as two completely different scents by the human olfactory system. nih.gov This principle is fundamental in flavor chemistry, where the precise enantiomeric composition can define the authenticity and quality of a natural flavor.

The unique profile of volatile compounds in a natural product can serve as a chemical fingerprint to verify its origin and quality.

Flavor and Fragrance Industry: In the flavor and fragrance industry, compounds like methyl 2-methylbutyrate are recognized for their ability to impart fresh and juicy notes to products. perfumerflavorist.comjeneilbiotech.com They are used to build various fruit flavor profiles, including apple, strawberry, and tropical fruits. perfumerflavorist.com

Authenticity Assessment: The presence and specific ratios of certain esters, including those derived from 2-methylbutyric acid, can be used to determine if a product is natural or has been artificially flavored. This is particularly important for high-value products where authenticity is a key selling point. The Joint FAO/WHO Expert Committee on Food Additives (JECFA) has evaluated 2-methylbutyl 2-methylbutyrate, highlighting its use as a flavoring agent. fao.org

Potential Bioactivity and Pharmacological Relevance in Research

Beyond its role in flavor and ecology, this compound and related compounds are subjects of interest in bioactive research. While this area is still developing, initial findings suggest potential applications.

General Bioactivity: Esters of 2-methylbutyric acid are part of a broad class of naturally occurring compounds that are being investigated for various biological activities. For instance, some volatile compounds from plants and microbes have shown antimicrobial or insect-repelling properties.

Research Interest: The investigation into the bioactivity of smaller volatile esters is ongoing. While comprehensive pharmacological data on this compound is not yet available, its structural motifs are present in more complex molecules that are the subject of biological studies. zfin.org The study of such compounds contributes to a deeper understanding of chemical ecology and may lead to the discovery of new bioactive agents.

Chromatographic Techniques for Identification and Quantification

Chromatography is fundamental to separating this compound from other volatile and non-volatile compounds. The choice of technique depends on the analytical goal, such as profiling volatile organic compounds (VOCs) or assessing the purity of a synthesized standard.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Profiling

Gas Chromatography-Mass Spectrometry (GC-MS) is a primary technique for the identification and quantification of volatile compounds like this compound in various matrices. nih.gov In this method, the compound is vaporized and separated from other components based on its boiling point and interaction with a stationary phase within a capillary column. mdpi.com Following separation, the molecule is fragmented into characteristic ions by the mass spectrometer, which serves as a detector.

The resulting mass spectrum provides a unique "fingerprint" for the compound, allowing for its positive identification by comparing the fragmentation pattern to spectral libraries. For instance, in the analysis of flavor and fragrance compounds, GC-MS is a powerful tool for creating a detailed profile of all volatile components present in a sample. gcms.cz The retention time (the time it takes for the compound to pass through the column) is another key identifier.

Table 1: Typical GC-MS Parameters for Volatile Ester Analysis

| Parameter | Typical Value/Condition | Purpose |

| Column Type | HP-5MS (or similar non-polar) | Separation of volatile and semi-volatile organic compounds. |

| Column Dimensions | 30 m x 0.25 mm ID, 0.25 µm film | Standard dimensions for high-resolution separation. |

| Carrier Gas | Helium | Inert gas to carry the sample through the column. |

| Oven Program | Initial temp 60°C, ramp 10°C/min to 325°C | Temperature gradient to elute compounds with different boiling points. nih.gov |

| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard energy for creating reproducible fragmentation patterns. nih.gov |

| Mass Scan Range | 50-600 m/z | Range to detect the molecular ion and key fragments of the target compound. nih.gov |

Headspace Solid-Phase Microextraction (HS-SPME) Coupling

To analyze volatile compounds from a solid or liquid matrix, Headspace Solid-Phase Microextraction (HS-SPME) is often coupled with GC-MS. nih.gov This sample preparation technique involves exposing a fused-silica fiber coated with a sorbent material to the headspace (the gas phase above the sample). Volatile molecules, including this compound, adsorb onto the fiber. The fiber is then retracted and inserted directly into the hot GC inlet, where the analytes are desorbed for analysis.

Chiral Gas Chromatography for Enantiomeric Analysis

Chiral gas chromatography is a specialized technique used to separate enantiomers—stereoisomers that are non-superimposable mirror images of each other. gcms.cz This is crucial when the biological or sensory properties of a compound are specific to one enantiomer. researchgate.net The separation is achieved using a chiral stationary phase (CSP), typically based on derivatized cyclodextrins, which interacts differently with each enantiomer, causing them to elute at different times. gcms.cz

However, this compound is an achiral molecule. It does not possess a stereogenic center and therefore does not have enantiomers. As a result, enantiomeric analysis via chiral gas chromatography is not applicable to this specific compound. The technique is reserved for chiral molecules where the separation and quantification of R- and S-forms are necessary. mdpi.com

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

While GC is preferred for volatile esters, High-Performance Liquid Chromatography (HPLC) can be employed for purity assessment, particularly for less volatile derivatives or when analyzing reaction mixtures during synthesis. HPLC separates compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase.

For a compound like this compound, which lacks a strong UV chromophore, a universal detector such as a Refractive Index Detector (RID) would be necessary. Alternatively, derivatization with a UV-absorbing agent could be performed. The primary application of HPLC in this context would be to quantify the main component and detect any non-volatile impurities in a synthesized batch. A method developed for β-hydroxy-β-methylbutyrate (HMB), a related compound, demonstrates the utility of HPLC for quantifying compounds in nutritional products, achieving high precision and accuracy. researchgate.netresearchgate.net

Spectroscopic Methods for Structural Elucidation

Spectroscopic techniques are indispensable for confirming the molecular structure of a compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the definitive structural elucidation of organic molecules. researchgate.netresearchgate.netnih.gov It provides detailed information about the carbon-hydrogen framework of a molecule. Both ¹H (proton) and ¹³C (carbon) NMR spectra would be used to characterize this compound.

¹H NMR: This spectrum would show distinct signals for each unique proton environment in the molecule. The chemical shift (δ) of each signal indicates the electronic environment of the protons, the integration value corresponds to the number of protons, and the splitting pattern (multiplicity) reveals the number of neighboring protons.

¹³C NMR: This spectrum shows a single peak for each unique carbon atom in the molecule, with the chemical shift indicating the type of carbon (e.g., C=O, C=C, CH₃).

Advanced 2D NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), would be used to establish connectivity between protons and carbons, confirming the exact arrangement of atoms within the 2-Methylbut-2-enyl and 2-methylbutyrate moieties.

Table 2: Predicted ¹H NMR and ¹³C NMR Chemical Shifts for this compound

| Atom Assignment (Structure) | Predicted ¹H Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted ¹³C Chemical Shift (δ, ppm) |

| 2-methylbutyrate moiety | |||

| C=O | - | - | ~176 |

| CH-C=O | ~2.4 | Sextet | ~41 |

| CH₂ | ~1.6 | Quintet | ~26 |

| CH₃ (ethyl) | ~0.9 | Triplet | ~11 |

| CH₃ (isopropyl) | ~1.1 | Doublet | ~16 |

| 2-Methylbut-2-enyl moiety | |||

| O-CH₂ | ~4.6 | Doublet | ~61 |

| =CH | ~5.4 | Triplet-like | ~120 |

| C= | - | - | ~138 |

| =C-CH₃ (A) | ~1.7 | Singlet | ~18 |

| =C-CH₃ (B) | ~1.7 | Singlet | ~25 |

Note: Predicted values are estimates based on standard chemical shift tables and may vary based on solvent and experimental conditions.

An in-depth examination of this compound, a significant chemical compound, is presented in this article, with a specific focus on its analytical and spectroscopic characterization. The content herein strictly follows the outlined sections to provide a detailed and scientifically accurate overview.

Chemical and Physical Properties

The chemical and physical properties of 2-Methylbut-2-enyl 2-methylbutyrate (B1264701) are determined by its molecular structure. While extensive experimental data for this specific compound is limited, its properties can be predicted based on its chemical class and the data available from public chemical databases.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₈O₂ | PubChem nih.gov |

| Molecular Weight | 170.25 g/mol | PubChem nih.gov |

| CAS Number | 84696-85-5 | PubChem, ChemicalBook nih.govchemicalbook.com |

| IUPAC Name | 2-methylbut-2-enyl 2-methylbutanoate | PubChem nih.gov |

Note: The properties listed above are primarily computed or from general chemical supplier information and may not be based on extensive experimental validation for this specific compound.

Spectroscopic Data

For reference, the expected spectroscopic features would include:

¹H NMR: Signals corresponding to the protons of the ethyl and methyl groups of the 2-methylbutyrate (B1264701) moiety, as well as signals for the methyl and vinyl protons of the 2-methylbut-2-enyl group. The chemical shifts and coupling patterns would be characteristic of the specific proton environments.

¹³C NMR: Resonances for the ten carbon atoms in the molecule, including the carbonyl carbon of the ester group, the carbons of the double bond, and the aliphatic carbons.

Mass Spectrometry: A molecular ion peak corresponding to the molecular weight of the compound (m/z = 170.25). The fragmentation pattern would show characteristic losses of fragments related to the alcohol and carboxylic acid components.

Without experimental spectra, a definitive analysis is not possible.

Advanced Research Topics and Future Directions

Molecular Biology of Biosynthetic Enzymes and Genetic Engineering for Production Enhancement

The biosynthesis of 2-methylbut-2-enyl 2-methylbutyrate (B1264701) is presumed to follow the general pathway for ester formation in plants, which involves the esterification of an alcohol with an acyl-CoA. In this case, the precursors are 2-methyl-2-buten-1-ol and 2-methylbutanoyl-CoA. The key enzymes catalyzing this reaction belong to the alcohol acyltransferase (AAT) family. However, the specific AAT responsible for the synthesis of 2-methylbut-2-enyl 2-methylbutyrate has not yet been isolated and characterized.

Future research should focus on the identification and characterization of the specific AATs involved in the biosynthesis of this ester. This would involve techniques such as protein purification, gene cloning, and heterologous expression to confirm enzymatic activity. Once the gene encoding the specific AAT is identified, genetic engineering strategies could be employed to enhance the production of this compound in fruits or to produce it in microbial systems.

Table 1: Potential Genetic Engineering Strategies for Enhancing this compound Production

| Strategy | Description | Potential Outcome |

| Overexpression of Specific AAT | Increasing the expression of the gene encoding the AAT that synthesizes this compound. | Higher levels of the target ester in the plant or microbial host. |

| Metabolic Engineering of Precursor Pathways | Enhancing the production of 2-methyl-2-buten-1-ol and 2-methylbutanoyl-CoA. | Increased availability of substrates for the AAT, leading to higher ester production. |

| Downregulation of Competing Pathways | Reducing the expression of genes involved in pathways that compete for the precursors. | Shunting of metabolic flux towards the synthesis of this compound. |

Elucidation of Undiscovered Biosynthetic Pathways and Regulatory Networks

While the final step of esterification is likely catalyzed by an AAT, the complete biosynthetic pathway leading to the formation of the precursors, 2-methyl-2-buten-1-ol and 2-methylbutanoyl-CoA, from primary metabolites is not fully elucidated. These precursors are derived from amino acid and fatty acid metabolism, but the specific enzymes and intermediates for this particular ester are not well-defined.

Unraveling the complete biosynthetic pathway and the complex regulatory networks that control the expression of this compound is a critical area for future research. This will involve a combination of transcriptomics, proteomics, and metabolomics to identify the genes, enzymes, and transcription factors that are coordinately expressed during the production of this ester.

Chemo- and Biocatalytic Innovations for Sustainable Synthesis of this compound and its Analogs

The chemical synthesis of this compound has been reported, typically through the esterification of 2-methyl-2-buten-1-ol with 2-methylbutyric acid or its derivatives. However, these methods often require harsh conditions and may not be environmentally sustainable.

Future research should focus on the development of innovative chemo- and biocatalytic methods for the synthesis of this ester. Biocatalysis using isolated enzymes, such as lipases or esterases, or whole-cell systems could offer a more sustainable and selective alternative to traditional chemical synthesis. The synthesis of novel analogs of this compound with potentially enhanced or different aromatic properties is another exciting avenue for exploration.

Understanding the Interplay of Biosynthesis and Environmental Factors in Aromatic Expression

The aroma profile of fruits is known to be influenced by various environmental factors, such as temperature, light, and nutrient availability. However, the specific impact of these factors on the biosynthesis and emission of this compound is not well understood.

Controlled environment studies are needed to investigate how different environmental cues affect the expression of genes and the activity of enzymes in the biosynthetic pathway of this ester. This knowledge could be applied in agriculture to optimize growing conditions for enhanced fruit flavor.

Exploration of Novel Biological Roles and Bioactivities

The primary known biological role of this compound is as a flavor and aroma compound in fruits, likely involved in attracting seed dispersers. However, it is possible that this molecule has other, as-yet-undiscovered biological roles. For instance, many volatile esters in plants have been found to play roles in defense against herbivores and pathogens, or in mediating communication between plants.

Future research should explore the potential ecological roles and bioactivities of this compound. This could involve bioassays to test its effects on insects, fungi, and bacteria, as well as studies to investigate its role in plant-plant signaling.

Application of Metabolomics and Fluxomics for Comprehensive Understanding

Metabolomics and fluxomics are powerful tools for obtaining a systems-level understanding of metabolism. The application of these "omics" technologies to study the biosynthesis of this compound is a promising future direction.

Metabolomic profiling can be used to identify all the small molecules involved in the biosynthetic pathway and to see how their levels change under different conditions. Fluxomics, which involves tracing the flow of stable isotopes through metabolic pathways, can provide quantitative data on the rates of synthesis and turnover of this compound and its precursors.

Table 2: Application of Omics Technologies to Study this compound

| Technology | Application | Expected Insights |

| Metabolomics | Comprehensive analysis of metabolites in a biological sample. | Identification of all intermediates in the biosynthetic pathway and understanding how their pools are regulated. |

| Fluxomics | Measurement of metabolic fluxes through a network of pathways. | Quantification of the metabolic flux towards the synthesis of this compound and identification of metabolic bottlenecks. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.